Sodium 4-nitrophenolate

Overview

Description

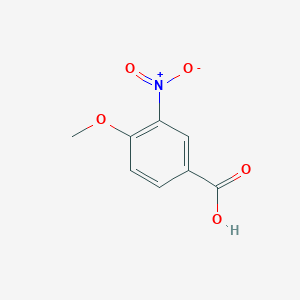

Sodium 4-nitrophenolate, also known as this compound, is a useful research compound. Its molecular formula is C6H5NNaO3 and its molecular weight is 162.10 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Plant Growth Regulators. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalytic Reduction of Nitrophenols

Sodium 4-nitrophenolate is involved in the catalytic reduction of nitrophenols, which are known carcinogens affecting human and aquatic life. Researchers have extensively studied the chemical reduction of nitrophenols using various nanocatalytic systems, with sodium borohydride often serving as the reducing agent. This process is crucial for removing hazardous dyes from aqueous environments and converting them into industrially useful products (Din et al., 2020).

2. Nonlinear Optical Properties

This compound plays a significant role in the field of nonlinear optics. Research on this compound 4-nitrophenol dihydrate crystals has revealed their potential in quadratic nonlinear optics, characterized by a unique herringbone structure and distinct organic chromophores. This highlights the material's applicability in optical technologies (Muthuraman et al., 1999).

3. Environmental Impact Studies

Research on the interaction of sodium nitrite and phenolic waters has shown that this compound can form in environmental waters through simple contact under ambient conditions. This finding is crucial for understanding the formation of toxic mononitrophenols in natural waters, highlighting the environmental impact of nitrophenols (Patnaik & Khoury, 2004).

4. Photocatalysis

This compound has been researched in the context of photocatalytic reduction processes. For example, the study of ZrO2–TiO2 photocatalysts in the presence of sacrificial agents like methanol and sodium sulfite showed enhanced photocatalytic reduction of 4-nitrophenol. This research is vital for developing advanced photocatalytic methods for environmental remediation (Guerrero-Araque et al., 2017).

5. Sensor Development

This compound has been utilized in the development of sensors for detecting nitrophenol pollutants. An example is the use of sodium fluorescein as a sensor for detecting trace amounts of 4-nitrophenol, which demonstrates the potential of this compound in creating simple, inexpensive, and sensitive detection methods for environmental pollutants (Le et al., 2021).

Mechanism of Action

Target of Action

Sodium 4-nitrophenolate primarily targets the optical properties of certain materials . It is used in the growth of single crystals, which are essential for various optical applications . The compound also plays a role in the catalytic reduction of 4-nitrophenol by nanostructured materials .

Mode of Action

This compound interacts with its targets through a delocalized electron mechanism , which enhances the nonlinear optical (NLO) properties of the materials . This interaction results in the enhancement of the second and third harmonic generation efficiencies of the grown crystals . In the catalytic reduction process, this compound likely interacts with the reducing agents, such as NaBH4, to facilitate the reduction of 4-nitrophenol .

Biochemical Pathways

The compound affects the nitrate reduction pathway . It has been found to upregulate nitrate reductase, a key enzyme in this pathway . This leads to enhanced denitrification efficiency in certain bacterial strains .

Pharmacokinetics

The compound’s optical properties and its role in the growth of single crystals suggest that it may have unique physicochemical characteristics .

Result of Action

The action of this compound results in enhanced optical properties of the materials it interacts with . For instance, it improves the optical transmittance in the visible and NIR regions of the grown crystals . In terms of its role in catalytic reduction, the compound enhances the efficiency of 4-nitrophenol reduction .

Action Environment

Environmental factors can influence the action of this compound. For instance, the compound’s effectiveness in enhancing optical properties or catalytic reduction efficiency may vary depending on the specific conditions of the environment

Safety and Hazards

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) by nanostructured materials is a benchmark reaction that has been widely explored by researchers . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on the effects of solvent properties on reaction kinetics for the optimization of the catalytic performance of metallic nanoparticles in the liquid phase 4-NiP reduction .

Biochemical Analysis

Cellular Effects

It’s believed that Sodium 4-nitrophenolate could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s thought that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

| { "Design of Synthesis Pathway": "The synthesis of Sodium 4-nitrophenolate can be achieved through a simple reaction between 4-nitrophenol and sodium hydroxide.", "Starting Materials": [ "4-nitrophenol", "Sodium hydroxide" ], "Reaction": [ "Dissolve 4-nitrophenol in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash it with water", "Dry the product to obtain Sodium 4-nitrophenolate" ] } | |

CAS No. |

824-78-2 |

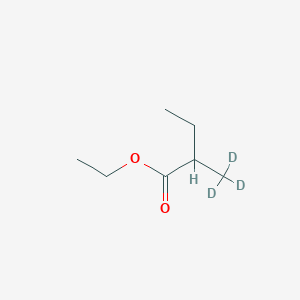

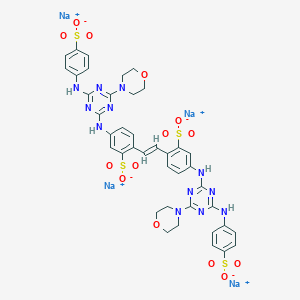

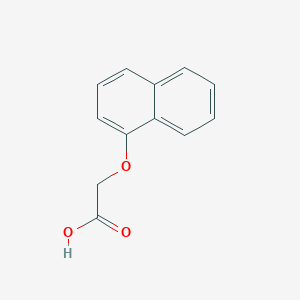

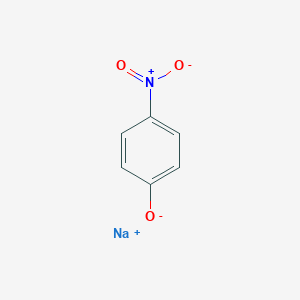

Molecular Formula |

C6H5NNaO3 |

Molecular Weight |

162.10 g/mol |

IUPAC Name |

sodium;4-nitrophenolate |

InChI |

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H; |

InChI Key |

OORLTLMFPORJLV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O.[Na] |

Color/Form |

Yellow crystalline solid |

| 824-78-2 | |

Pictograms |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Related CAS |

100-02-7 (Parent) |

solubility |

Sol in wate |

Synonyms |

Sodium-4-nitrophenoxide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.